molecular formula C19H13N3O6 B14722792 9H-fluorene;1,3,5-trinitrobenzene CAS No. 6268-69-5

9H-fluorene;1,3,5-trinitrobenzene

Cat. No.: B14722792
CAS No.: 6268-69-5
M. Wt: 379.3 g/mol
InChI Key: JVMQKJKGFDJFOB-UHFFFAOYSA-N
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Description

9H-fluorene;1,3,5-trinitrobenzene: is a compound that combines the structural features of fluorene and trinitrobenzene. Fluorene is a polycyclic aromatic hydrocarbon, while trinitrobenzene is a nitroaromatic compound known for its explosive properties. The combination of these two components results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene is typically synthesized through the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration or decomposition .

Industrial Production Methods: Industrial production of 1,3,5-trinitrobenzene involves the decarboxylation of 2,4,6-trinitrobenzoic acid. This method is preferred due to its efficiency and the high purity of the resulting product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of 9H-fluorene;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 9H-fluorene;1,3,5-trinitrobenzene is unique due to the combination of fluorene and trinitrobenzene structures, which imparts distinct electronic and physical properties. This uniqueness makes it valuable in specific applications where both stability and reactivity are required .

Properties

CAS No.

6268-69-5

Molecular Formula

C19H13N3O6

Molecular Weight

379.3 g/mol

IUPAC Name

9H-fluorene;1,3,5-trinitrobenzene

InChI

InChI=1S/C13H10.C6H3N3O6/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H,9H2;1-3H

InChI Key

JVMQKJKGFDJFOB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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